molecular formula C41H83N2O6P B1236389 N-(octadecanoyl)-sphing-4-enine-1-phosphocholine CAS No. 58909-84-5

N-(octadecanoyl)-sphing-4-enine-1-phosphocholine

Cat. No. B1236389
CAS RN: 58909-84-5
M. Wt: 731.1 g/mol
InChI Key: LKQLRGMMMAHREN-YJFXYUILSA-N
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Description

N-(Octadecanoyl)-sphing-4-enine-1-phosphocholine (NPC) is a phospholipid that has been of recent interest in the scientific community due to its potential applications in biochemistry and physiology. NPC is a sphingolipid that is composed of a long-chain fatty acid linked to a sphingosine backbone. This phospholipid is a key component of the cell membrane, and is involved in numerous cellular processes including cell signaling, intracellular transport, and membrane trafficking. NPC is also known to play a role in the regulation of various metabolic pathways, and has been found to be involved in the regulation of inflammation and cell growth.

Scientific Research Applications

Membrane Biophysics and Raft Domains

N-stearoylsphingomyelin (SSM) plays a crucial role in the study of membrane biophysics, particularly in the formation and maintenance of lipid rafts. These rafts are microdomains within cellular membranes that are rich in cholesterol and sphingolipids, like SSM, and are thought to be involved in various cellular processes such as signal transduction and protein sorting . The interaction between SSM and cholesterol is fundamental to the physicochemical properties of these rafts .

Drug Delivery Systems

Due to its structural properties, SSM can be used to create liposomes or nanocarriers for targeted drug delivery. The compound’s ability to form stable bilayers can encapsulate drugs, increasing their solubility and stability, and allowing for controlled release .

Cancer Research

SSM is utilized in cancer research to understand the role of lipid rafts in cancer cell signaling and metastasis. By altering the composition of lipid rafts with SSM, researchers can study the impact on cancer cell behavior and potential pathways for therapeutic intervention .

Neurodegenerative Diseases

Research into neurodegenerative diseases such as Alzheimer’s disease has shown that disruptions in lipid raft composition, including levels of SSM, can affect neuronal function and health. SSM is used to mimic these conditions in vitro to study their effects on neuronal cells .

Lipidomics

In lipidomics, SSM is a subject of interest due to its role in cell membrane composition and function. Analyzing the levels of SSM and its metabolites can provide insights into the lipid metabolic pathways and their alterations in various diseases .

Nanotechnology

SSM’s self-assembling nature makes it a candidate for creating nanostructures in the field of nanotechnology. These structures can be used for biosensing, bioimaging, and as components in nanoelectronic devices .

Immunology

The study of immune cell function often involves examining the role of lipid rafts. SSM is used to artificially modulate the lipid raft composition to study its effect on immune cell activation and signaling .

Dermatology

In dermatology, SSM is explored for its potential in skin barrier repair and as a carrier for transdermal drug delivery. Its structural similarity to natural skin lipids makes it an ideal compound for topical formulations .

Future Directions

: Wang, Q., Ji, X., & Rahman, I. (2021). Dysregulated Metabolites Serve as Novel Biomarkers for Metabolic Diseases Caused by E-Cigarette Vaping and Cigarette Smoking. Metabolites, 11(6), 345. DOI: 10.3390/metabo11060345

properties

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H83N2O6P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-41(45)42-39(38-49-50(46,47)48-37-36-43(3,4)5)40(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h32,34,39-40,44H,6-31,33,35-38H2,1-5H3,(H-,42,45,46,47)/b34-32+/t39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKQLRGMMMAHREN-YJFXYUILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H83N2O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501313528
Record name N-Stearoylsphingomyelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

731.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name SM(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

N-(octadecanoyl)-sphing-4-enine-1-phosphocholine

CAS RN

58909-84-5
Record name N-Stearoylsphingomyelin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58909-84-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-(N-Steroylsphingosyl)-1-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058909845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Stearoylsphingomyelin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501313528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-STEAROYLSPHINGOMYELIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05UG6280NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name SM(d18:1/18:0)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001348
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the N-acyl chain length of sphingomyelin derivatives affect their interaction with cholesterol?

A2: Studies using monolayers show that cholesterol consistently induces condensation in N-(octadecanoyl)-sphing-4-enine-1-phosphocholine derivatives with varying N-acyl chain lengths (stearoyl, myristoyl, lauroyl) and even in the presence of an alpha-hydroxy group on the N-acyl chain. [] This suggests that the N-acyl chain length, within the tested range, does not significantly hinder cholesterol's ability to interact with and condense sphingomyelin packing in model membranes.

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